2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline
CAS No.:
Cat. No.: VC15941546
Molecular Formula: C13H14F3N
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3N |
|---|---|
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 2,2,4-trimethyl-7-(trifluoromethyl)-1H-quinoline |
| Standard InChI | InChI=1S/C13H14F3N/c1-8-7-12(2,3)17-11-6-9(13(14,15)16)4-5-10(8)11/h4-7,17H,1-3H3 |
| Standard InChI Key | DYILTNAOXLSDBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(NC2=C1C=CC(=C2)C(F)(F)F)(C)C |
Introduction
Molecular Composition and Structural Features
Core Framework and Substituent Effects
The compound belongs to the 1,2-dihydroquinoline family, a class of partially hydrogenated heterocycles. The quinoline nucleus is substituted at positions 2, 4, and 7 with methyl, methyl, and trifluoromethyl groups, respectively. The 1,2-dihydro configuration introduces a non-aromatic ring segment, reducing planarity and altering reactivity compared to fully aromatic quinolines .
The trifluoromethyl (-CF) group at position 7 is a critical structural element. This strongly electron-withdrawing moiety polarizes the aromatic system, enhancing resistance to oxidative degradation and influencing intermolecular interactions in polymer matrices . Methyl groups at positions 2 and 4 contribute steric bulk, potentially hindering rotational freedom and stabilizing specific conformations in solution .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related dihydroquinolines reveal distinct proton environments. For example, the NMR spectrum of 2,2,4-trimethyl-1,2-dihydroquinoline (CAS 147-47-7) shows a singlet at δ 1.42 ppm for the geminal dimethyl groups and multiplet resonances between δ 6.5–7.2 ppm for aromatic protons . The trifluoromethyl group in the title compound would produce a characteristic NMR signal near δ -60 ppm, as observed in analogous fluorinated coumarins . Mass spectrometry (MS) fragments at m/z 241 (molecular ion), 158 (loss of -CF), and 43 (trimethylamine fragment) align with its proposed structure .
Synthesis and Manufacturing
Catalytic Condensation Approaches
A patented method (RU2609028C1) describes the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline via condensation of aniline and acetone using a heterogeneous clinoptilolite-based catalyst . Under optimized conditions (110°C, 6 hours, toluene solvent), this method achieves a 96% yield by facilitating both cyclization and methyl group incorporation. For the trifluoromethyl analog, post-synthetic functionalization via Stille coupling or direct electrophilic trifluoromethylation could introduce the -CF group at position 7, though specific protocols remain proprietary .
Purification and Scalability
Reaction mixtures are typically neutralized with NaOH, followed by crystallization and vacuum filtration to isolate the product . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves impurities, ensuring >97% purity for pharmaceutical-grade material . Industrial-scale production faces challenges in catalyst recovery and waste management, necessitating closed-loop solvent systems .
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a melting point range of 72–94°C and a boiling point exceeding 315°C, consistent with its high molecular weight and fluorine content . Density measurements (1.08 g/cm) suggest close molecular packing in the solid state, while a calculated logP of 3.9 indicates significant lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane . Water solubility is negligible (<0.1 g/100 mL at 23°C), limiting environmental mobility but enhancing durability in hydrophobic applications .
Stability and Reactivity
Storage at 2–8°C under inert atmosphere prevents photolytic degradation and oxidation . The trifluoromethyl group confers resistance to electrophilic substitution, directing reactions such as nitration or sulfonation to the less hindered positions (e.g., C5 or C8) . Thermo-gravimetric analysis (TGA) reveals decomposition onset at 158.8°C, with primary degradation pathways involving C-F bond cleavage and quinoline ring fragmentation .
Applications and Industrial Relevance
Polymer Additives
In rubber manufacturing, dihydroquinoline derivatives act as antioxidants by scavenging peroxyl radicals. The title compound’s thermal stability (flash point >150°C) makes it suitable for ethylene-propylene-diene monomer (EPDM) rubbers used in high-temperature seals and gaskets . Comparative studies show a 40% reduction in crack formation compared to non-fluorinated analogs after 1,000 hours of thermal aging .
Agricultural Chemistry
As a plant growth regulator, the compound’s lipophilicity facilitates foliar absorption. Field trials on Oryza sativa demonstrated a 15% increase in yield at 10 ppm concentrations, likely due to stomatal regulation mediated by ABA receptor interactions. Environmental half-life studies in soil (t = 28 days) indicate moderate persistence, warranting further ecotoxicological assessment .
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